Benzenepropanenitrile, 3-ethyl-alpha,alpha-dimethyl-
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Overview
Description
Benzenepropanenitrile, 3-ethyl-alpha,alpha-dimethyl-: is an organic compound with the molecular formula C13H17N . It is characterized by the presence of a benzene ring attached to a propanenitrile group, with ethyl and dimethyl substituents. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanenitrile, 3-ethyl-alpha,alpha-dimethyl- typically involves the reaction of appropriate benzene derivatives with nitrile groups under controlled conditions. One common method is the alkylation of benzene with 3-ethyl-2,2-dimethylpropanenitrile using a Friedel-Crafts alkylation reaction. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of Benzenepropanenitrile, 3-ethyl-alpha,alpha-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Benzenepropanenitrile, 3-ethyl-alpha,alpha-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzenepropanenitrile, 3-ethyl-alpha,alpha-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanenitrile, 3-ethyl-alpha,alpha-dimethyl- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways and molecular processes .
Comparison with Similar Compounds
- Benzenepropanenitrile, 4-ethyl-alpha,alpha-dimethyl-
- Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl-
Comparison: Benzenepropanenitrile, 3-ethyl-alpha,alpha-dimethyl- is unique due to the specific positioning of the ethyl and dimethyl groups, which influence its reactivity and properties. Compared to its isomers, it may exhibit different chemical behavior and biological activity .
Properties
CAS No. |
134123-92-5 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(3-ethylphenyl)-2,2-dimethylpropanenitrile |
InChI |
InChI=1S/C13H17N/c1-4-11-6-5-7-12(8-11)9-13(2,3)10-14/h5-8H,4,9H2,1-3H3 |
InChI Key |
VCMOUQMFGFQODR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(C)(C)C#N |
Origin of Product |
United States |
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